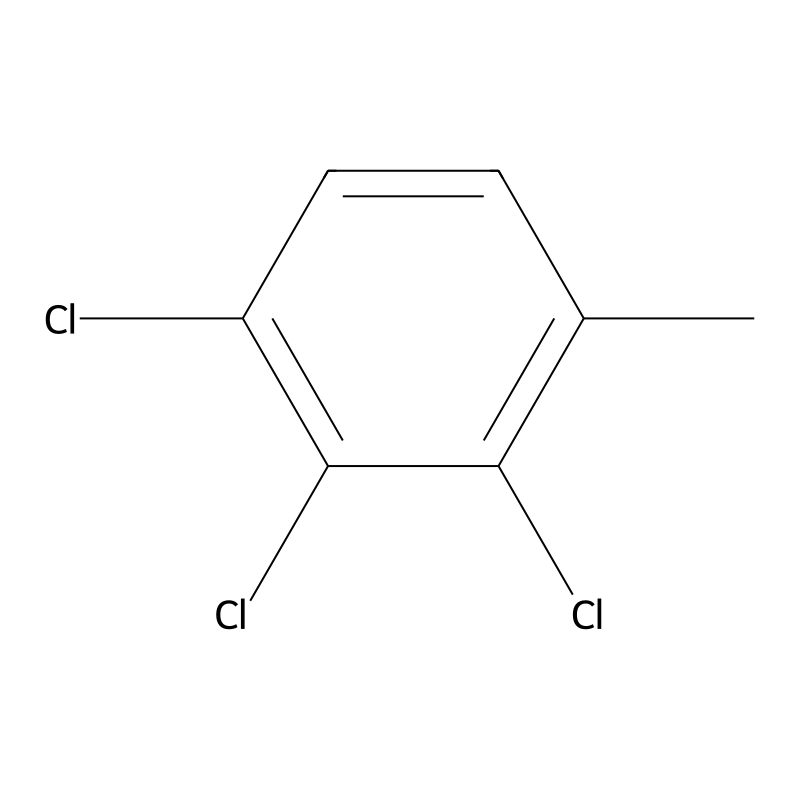

2,3,4-Trichlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,4-Trichlorotoluene is an aromatic compound with the chemical formula C₇H₅Cl₃. It is characterized by the presence of three chlorine atoms attached to a toluene molecule, specifically at the 2, 3, and 4 positions of the benzene ring. This compound is a colorless liquid with a distinct odor and is primarily used in chemical synthesis and as an intermediate in various industrial applications. Its unique structure contributes to its reactivity and biological activity, making it significant in both synthetic chemistry and medicinal applications.

Synthesis and Characterization:

2,3,4-Trichlorotoluene (2,3,4-TCT) is a chlorinated aromatic hydrocarbon with the chemical formula C7H5Cl3. It is a white to off-white solid at room temperature [].

Scientific research has explored various methods for the synthesis of 2,3,4-TCT, including chlorination of toluene, Friedel-Crafts reactions, and transition-metal-catalyzed cross-coupling reactions [, ]. These studies aim to develop efficient and selective methods for obtaining pure 2,3,4-TCT for further research applications.

Use as a Reference Standard:

Due to its well-defined structure and readily available commercial sources, 2,3,4-TCT is often used as a reference standard in various analytical techniques [, ]. These techniques include chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. By comparing the properties of an unknown compound with those of 2,3,4-TCT, researchers can identify and quantify the unknown compound.

Potential Applications in Drug Discovery:

Some research suggests that 2,3,4-TCT may have potential applications in drug discovery. Studies have explored its use as a starting material for the synthesis of various biologically active compounds, including sulfonamide-based hypoglycemics []. However, further research is needed to fully understand the potential therapeutic effects and safety profile of 2,3,4-TCT or its derivatives.

Environmental Research:

2,3,4-TCT is a persistent organic pollutant (POP) and can be found in various environmental matrices, including soil, water, and air [].

- Electrophilic Substitution Reactions: Due to the electron-withdrawing nature of chlorine atoms, 2,3,4-trichlorotoluene can undergo electrophilic aromatic substitution. This reaction allows for further functionalization of the aromatic ring.

- Reduction Reactions: The compound can be reduced to produce less chlorinated derivatives or other functional groups through various reducing agents such as lithium aluminum hydride or zinc in acidic conditions.

- Oxidation Reactions: It can also be oxidized to yield carboxylic acids or other oxidized products depending on the reagents used (e.g., potassium permanganate) .

The biological activity of 2,3,4-trichlorotoluene has been studied primarily concerning its potential effects on human health and its use in pharmaceuticals. It has been noted for its role as an intermediate in the synthesis of sulfonamide-based hypoglycemics, which are used to manage blood sugar levels in diabetic patients . Additionally, chlorinated compounds like 2,3,4-trichlorotoluene have been investigated for their potential toxicological effects, including endocrine disruption and cytotoxicity .

The synthesis of 2,3,4-trichlorotoluene can be achieved through multiple methods:

- Chlorination of Toluene: A common method involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst (such as iron or aluminum chloride). This reaction typically requires careful control of temperature and chlorine concentration to favor the formation of trichlorinated products.

- Multi-step Synthesis: Another method includes a multi-step synthesis starting from simpler precursors like 5-aminotoluene-2-sulfonamide. This route may involve several reactions including oxidation and chlorination steps .

- Fractional Distillation: After synthesis, purification can be achieved through fractional distillation to separate 2,3,4-trichlorotoluene from other chlorinated by-products .

2,3,4-Trichlorotoluene has various applications across different industries:

- Pharmaceuticals: It is utilized as an intermediate in the production of hypoglycemic agents and other pharmaceutical compounds.

- Dyes and Pigments: The compound is involved in the synthesis of dyes due to its ability to participate in complex

Studies on the interactions of 2,3,4-trichlorotoluene with biological systems have revealed its potential impacts on health. Research indicates that exposure to chlorinated compounds can lead to various health issues due to their reactivity and persistence in biological systems. Interaction studies often focus on:

- Toxicological Assessments: Evaluating the cytotoxic effects and potential carcinogenicity associated with exposure to this compound.

- Metabolic Pathways: Understanding how this compound is metabolized within organisms can inform safety assessments and regulatory decisions .

Several compounds share structural similarities with 2,3,4-trichlorotoluene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,4-Dichlorotoluene | C₇H₄Cl₂ | Contains two chlorine atoms; used as a pesticide. |

| 2,5-Dichlorotoluene | C₇H₄Cl₂ | Different substitution pattern; also used in dyes. |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | Contains three chlorines but lacks methyl group; used as a solvent. |

The uniqueness of 2,3,4-trichlorotoluene lies in its specific arrangement of chlorine atoms which influences its reactivity patterns and biological interactions compared to these similar compounds. Its applications in pharmaceuticals particularly highlight its significance within this group of chemicals .

The synthesis of 2,3,4-trichlorotoluene involves several distinct chlorination pathways, each with specific mechanistic characteristics and product distributions. The primary pathways include electrophilic aromatic substitution, photochlorination, and multi-step synthetic approaches.

Electrophilic Aromatic Substitution Pathway

The most widely studied pathway involves electrophilic aromatic substitution of toluene using chlorine gas in the presence of Lewis acid catalysts [1] [2]. This mechanism proceeds through the formation of a chloronium ion intermediate, which attacks the aromatic ring at positions activated by the methyl substituent. The reaction typically occurs at temperatures between 20-110°C and pressures of 1-3 atmospheres [3].

The mechanism involves three fundamental steps: formation of the electrophile through catalyst activation of chlorine, electrophilic attack on the aromatic ring, and deprotonation to restore aromaticity [2]. Iron trichloride and aluminum trichloride serve as the most effective catalysts, generating chlorine cations that selectively attack ortho and para positions relative to the methyl group [4].

Photochlorination Pathway

Photochlorination represents an alternative approach that proceeds through radical mechanisms [5] [6]. This pathway involves the homolytic cleavage of chlorine molecules under ultraviolet irradiation, generating chlorine radicals that can attack both the aromatic ring and the methyl group. Industrial implementations utilize bubble columns with toluene volumes exceeding 100 liters at temperatures above 70°C to minimize ring-chlorinated by-products [5].

Recent studies have demonstrated that microstructured reactors can accelerate photochlorination reactions by up to 10 times compared to conventional batch reactors [5]. However, this intensification is accompanied by decreased selectivity toward desired products, with significant formation of ring-chlorinated species under highly intensified conditions [6].

Multi-Step Synthesis Approach

A distinctive multi-step approach involves the diazotization of aminotoluene derivatives followed by chlorination [1]. This method employs a three-step sequence: treatment with aqueous hydrogen peroxide and hydrochloric acid, reaction with aqueous sulfuric acid, and final treatment with sodium nitrite and hydrochloric acid in the presence of copper(I) chloride [1]. This approach, originally described by Brimelow et al., provides access to specific trichlorotoluene isomers with high regioselectivity [7].

Catalytic Systems for Regioselective Chlorination

Lewis Acid Catalysts

Traditional Lewis acid catalysts remain the foundation of industrial chlorination processes. Iron trichloride and aluminum trichloride demonstrate exceptional performance in promoting regioselective chlorination [4] [8]. These catalysts operate through coordination to chlorine molecules, facilitating heterolytic cleavage to generate electrophilic chlorine species.

The phenoxthine derivative co-catalyst system represents a significant advancement in selectivity enhancement [8]. These compounds, characterized by the general formula containing phenoxathine cores with variable chlorine and methyl substitutions, demonstrate remarkable ability to direct chlorination toward para-positions with yields exceeding 85% [8].

Ionic Liquid Catalysts

Ionic liquid catalysts have emerged as environmentally sustainable alternatives to conventional Lewis acids [4]. The 1-butyl-3-methylimidazolium chloride-zinc chloride system ([BMIM]Cl-2ZnCl₂) demonstrates exceptional performance, achieving 99.7% toluene conversion with 65.4% ortho-chlorotoluene selectivity at 80°C over 8 hours [4].

These catalysts offer several advantages: recyclability, reduced environmental impact, and operation under milder conditions compared to traditional systems [4]. The zinc-containing ionic liquids exhibit high Lewis acid strength, promoting efficient electrophilic substitution while maintaining selectivity control.

Photocatalytic Systems

Titanium dioxide nanoparticles represent a green chemistry approach to chlorination . These photocatalysts achieve 80% selectivity for trichlorotoluene formation at 30°C under ultraviolet irradiation . The mechanism involves photogenerated electron-hole pairs that activate chlorine molecules for subsequent aromatic substitution.

The photocatalytic approach offers significant environmental benefits, including operation under ambient conditions and elimination of corrosive Lewis acid catalysts. However, the requirement for specialized light sources and lower reaction rates compared to thermal processes present practical challenges for large-scale implementation.

Electrochemical Catalytic Systems

Recent developments in electrochemical chlorination have demonstrated remarkable potential for regioselective synthesis [10] [11]. Palladium-catalyzed electrochemical chlorination in undivided cells achieves high regioselectivity using ethyl chloroformate as the chlorine source [10]. This approach offers operational simplicity and exceptional functional group tolerance.

The electrochemical method enables formation of either mono- or bis-chlorinated products through strategic control of current, catalyst loading, and chlorine source equivalents [10]. This tunability represents a significant advantage over traditional thermal methods.

Multi-Step Synthesis from Aminotoluene Sulfonamides

Diazotization-Chlorination Sequence

The synthesis of 2,3,4-trichlorotoluene from aminotoluene sulfonamides involves a sophisticated multi-step sequence [12] [13]. This approach begins with the protection of amine functionality through sulfonamide formation, followed by controlled chlorination and subsequent deprotection.

The initial step involves treatment of aminotoluene with para-toluenesulfonyl chloride in the presence of crosslinked poly(4-vinylpyridine) as a catalyst [14]. This reaction proceeds under mild conditions and provides excellent yields of the corresponding sulfonamide derivatives [14].

Chlorination of Protected Intermediates

The protected aminotoluene sulfonamides undergo regioselective chlorination using specialized chlorinating agents [15]. One-pot synthesis approaches have been developed that merge carboxylic acid and amine coupling partners to generate sulfonamides through copper ligand-to-metal charge transfer [15].

This methodology leverages the directing effects of the sulfonamide group to achieve high regioselectivity in subsequent chlorination reactions. The sulfonamide protecting group influences the electron density distribution in the aromatic ring, directing chlorination to specific positions [16].

Deprotection and Product Isolation

The final step involves removal of the sulfonamide protecting group under controlled conditions [17]. This deprotection must be carefully managed to avoid degradation of the chlorinated aromatic system. Traditional approaches employ acidic or basic hydrolysis, while more recent methods utilize enzymatic deprotection for enhanced selectivity [18].

The multi-step approach through sulfonamide intermediates provides access to specific trichlorotoluene isomers that are difficult to obtain through direct chlorination methods. However, the increased synthetic complexity and the need for specialized protecting group chemistry limit its application to specialized pharmaceutical and agrochemical synthesis.

Industrial-Scale Production Challenges

Heat Management and Temperature Control

Industrial chlorination processes generate substantial heat due to the highly exothermic nature of chlorination reactions [19] [20]. The temperature control challenge becomes particularly acute at large scales, where heat removal efficiency decreases with reactor size. Modern industrial implementations employ sophisticated heat exchange systems with proportional-integral-derivative (PID) controllers to maintain optimal reaction temperatures [20].

The scale-up of chlorination reactors requires careful consideration of heat transfer coefficients and thermal stability [20]. Industrial reactors typically incorporate multi-stage condensers and specialized cooling systems to manage the heat generated during chlorination [20]. The challenge intensifies with reactor volumes exceeding 1000 liters, where temperature gradients can significantly impact product selectivity.

Selectivity Optimization at Scale

Maintaining high selectivity while scaling up presents significant technical challenges [21] [22]. Computational fluid dynamics (CFD) modeling has become essential for understanding the complex interactions between turbulent flow and reaction kinetics in large-scale chlorination reactors [21]. Gas-phase chlorination reactors require particular attention to mixing patterns and residence time distributions to ensure consistent product quality.

The transition from laboratory to industrial scale often results in decreased selectivity due to non-ideal mixing and temperature variations [21]. Industrial producers address these challenges through careful reactor design, including strategic feed point placement and optimized agitation systems [20].

Catalyst Recovery and Recycling

The recovery and recycling of catalysts represents a major economic and environmental consideration [23]. Traditional Lewis acid catalysts like iron trichloride and aluminum trichloride pose significant challenges for recovery due to their homogeneous nature and tendency to form stable complexes with products [4].

Heterogeneous catalysts, particularly ionic liquids and supported metal catalysts, offer improved recovery characteristics [4]. The [BMIM]Cl-2ZnCl₂ ionic liquid catalyst demonstrates excellent recyclability with maintained activity over multiple cycles [4]. However, the efficiency of catalyst recovery typically decreases with scale due to increased complexity in separation operations.

Process Intensification and Optimization

Modern industrial approaches focus on process intensification through advanced reactor designs and optimized operating conditions [5]. The implementation of microstructured reactors and continuous flow systems offers potential for significant improvements in efficiency and selectivity [5]. However, the scale-up of these intensified processes presents unique challenges related to fouling, maintenance, and long-term stability.